2-Furanacetic acid, methyl ester
Overview
Description
Synthesis Analysis
Esters are usually prepared from carboxylic acids by various methods . For instance, carboxylic acids can be converted directly into esters by SN2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .
Molecular Structure Analysis
The molecular weight of “2-Furanacetic acid, methyl ester” is 140.1366 . The structure of this compound can be represented by the SMILES string OC(=O)Cc1ccco1
.
Chemical Reactions Analysis
Esters, including “2-Furanacetic acid, methyl ester”, undergo various types of reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . One common reaction is the conversion of esters into carboxylic acids through a process called hydrolysis .
Physical And Chemical Properties Analysis
Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .
Scientific Research Applications
Chemical Reactions and Synthesis :
- 2-Furanacetic acid, methyl ester undergoes Diels−Alder reactions, facilitating the synthesis of polysubstituted anilines with high regioselectivity (Padwa et al., 1997).
- It can be transformed into 1,4-pentadien-3-one-1,5-dicarboxylic acid, which has applications in organic synthesis (Midorikawa, 1953).
Materials Science and Explosives :
- The compound serves as a precursor in the synthesis of energetic salts with properties suitable for secondary explosives (He et al., 2018).
Organic Chemistry Processes :
- It is involved in the Birch reduction of heterocyclic carboxylic acids, an important reaction in organic chemistry (Kinoshita et al., 1975).
- Used in the synthesis of furans and pyrroles, offering a novel route to these compounds (Friedrich et al., 2002).
Pharmaceutical and Medicinal Chemistry :
- Its derivatives have been explored for the enantioselective synthesis of pharmacologically relevant compounds (Böhm & Reiser, 2001).
Agriculture and Plant Physiology :
- Methyl esters of furan-2-carboxylic acid, related to 2-Furanacetic acid, methyl ester, have been studied for their effects on plant growth and storage quality (Wittwer et al., 1950).
properties
IUPAC Name |
methyl 2-(furan-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-9-7(8)5-6-3-2-4-10-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJJDGBTFOHRFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461516 | |
Record name | 2-Furanacetic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furanacetic acid, methyl ester | |
CAS RN |
4915-22-4 | |
Record name | 2-Furanacetic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4915-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furanacetic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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